molecular formula C20H20N2O4S B5022894 Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B5022894
M. Wt: 384.5 g/mol
InChI Key: YDBMUTDOKURNKH-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features an indole moiety, a thiophene ring, and an ester functional group

Properties

IUPAC Name

ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-4-26-20(25)18-12(2)13(3)27-19(18)21-17(24)10-22-9-14(11-23)15-7-5-6-8-16(15)22/h5-9,11H,4,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMUTDOKURNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Thiophene Ring Formation: The thiophene ring is formed via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the formyl group to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the formyl group.

    Substitution: Halogenated indole and thiophene derivatives.

Scientific Research Applications

Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies exploring the biological activity of indole and thiophene derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity.

    Pathways Involved: It could influence signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-indol-3-yl)acetate: Another indole derivative with similar structural features but different functional groups.

    2-Acetylthiophene: A simpler thiophene derivative that lacks the indole moiety.

Uniqueness

Ethyl 2-[[2-(3-formylindol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of an indole moiety and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry.

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